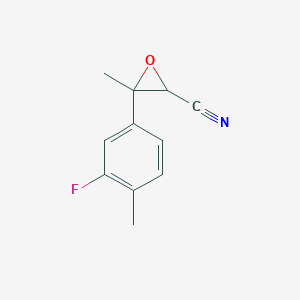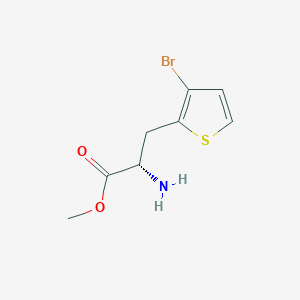
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring substituted with a bromine atom, which is attached to the amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Amino Acid Coupling: The brominated thiophene is then coupled with an amino acid derivative, such as methyl 2-amino-3-bromopropanoate, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is utilized in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, the compound’s conjugated structure allows it to participate in charge transport and light absorption/emission processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-amino-3-(2-thienyl)propanoate: Lacks the bromine substitution, resulting in different reactivity and properties.
Methyl (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Methyl (2S)-2-amino-3-(3-iodothiophen-2-yl)propanoate:
Uniqueness
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Eigenschaften
Molekularformel |
C8H10BrNO2S |
|---|---|
Molekulargewicht |
264.14 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-8(11)6(10)4-7-5(9)2-3-13-7/h2-3,6H,4,10H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
IPYGPENSQOQONT-LURJTMIESA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=C(C=CS1)Br)N |
Kanonische SMILES |
COC(=O)C(CC1=C(C=CS1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.5]decane-8-sulfonamide](/img/structure/B13193671.png)
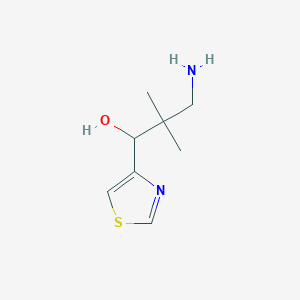
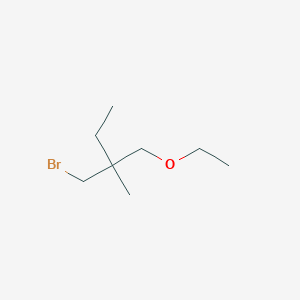
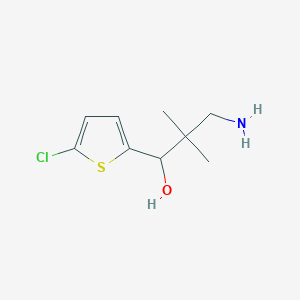
![6-[2-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13193698.png)

![4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine](/img/structure/B13193705.png)
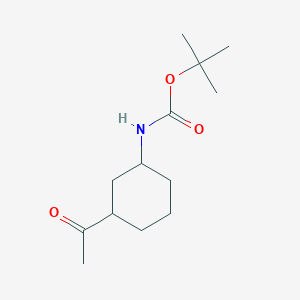
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol](/img/structure/B13193725.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)

![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)
